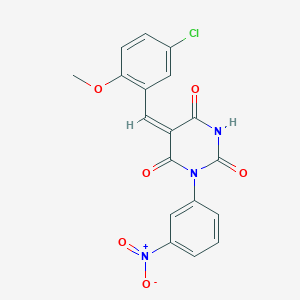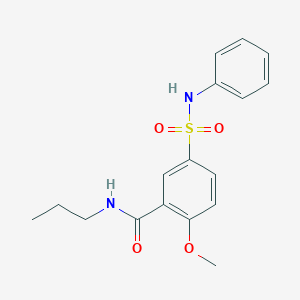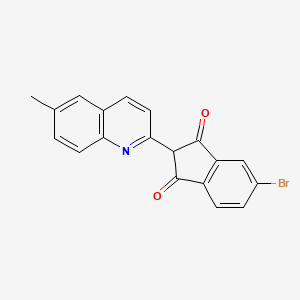
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling. It is commonly used in in vitro and in vivo experiments to investigate the role of β2 adrenergic receptors in various biological processes such as cardiovascular function, metabolism, and immune response. 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 has also been used in clinical studies to evaluate the efficacy of β2 adrenergic receptor agonists and antagonists in the treatment of various diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a selective β2 adrenergic receptor antagonist, meaning it binds specifically to β2 adrenergic receptors and blocks their activation by endogenous ligands such as epinephrine and norepinephrine. This inhibition of β2 adrenergic receptor signaling leads to a decrease in cyclic AMP (cAMP) production and downstream signaling pathways. The physiological effects of this inhibition vary depending on the tissue and cell type, but can include decreased heart rate, bronchoconstriction, and decreased lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 are primarily related to its inhibition of β2 adrenergic receptor signaling. In cardiovascular tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease heart rate and contractility by reducing cAMP production and downstream signaling pathways. In respiratory tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can cause bronchoconstriction by inhibiting β2 adrenergic receptor-mediated relaxation of airway smooth muscle. In adipose tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease lipolysis by inhibiting β2 adrenergic receptor-mediated activation of hormone-sensitive lipase.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a widely used tool in scientific research due to its high selectivity for β2 adrenergic receptors and well-established mechanism of action. Its use in experiments allows for the specific inhibition of β2 adrenergic receptor signaling and the investigation of its downstream effects in various biological systems. However, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in lab experiments is limited by its potential off-target effects on other adrenergic receptors and its potential to interfere with other signaling pathways.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2 adrenergic receptors in immune response and inflammation. Another potential area of research is the development of novel β2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in combination with other drugs or therapies may be explored for the treatment of various diseases.
Synthesemethoden
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylphenol with 2-chloroethanol to form 1-(4-tert-butylphenoxy)-2-hydroxyethane. This intermediate is then reacted with 2,6-dimethylmorpholine to form 1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholino)-2-propanol. Finally, this compound is converted to the hydrochloride salt form to obtain 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-18-8-6-16(7-9-18)19(3,4)5;/h6-9,14-15,17,21H,10-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQVEMSOYPURFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)




![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)


![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)
![2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one](/img/structure/B5174982.png)

![[2-(1H-benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B5174987.png)